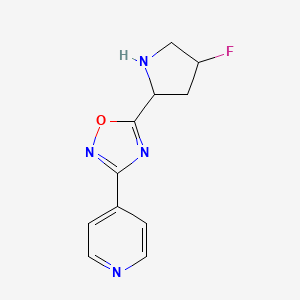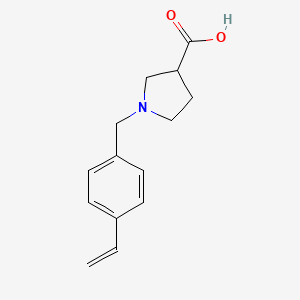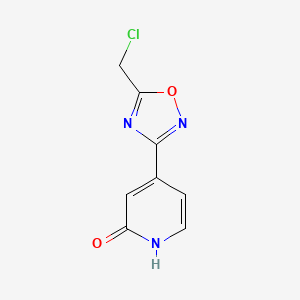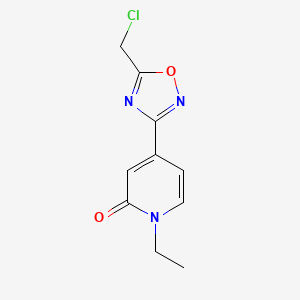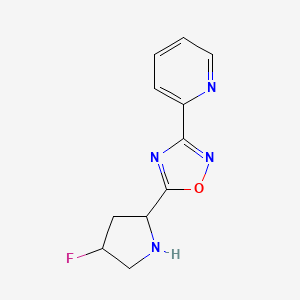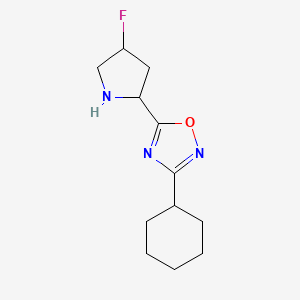
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (3CH-5-4FPO) is a heterocyclic compound belonging to the oxadiazole family. It is a common component in many drug molecules, and has been studied extensively for its potential applications in the medical and scientific fields.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the medical and scientific fields. It has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of cancer and other diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the development of new materials and technologies. Additionally, this compound has been studied for its potential use in the development of new drugs, and for its potential use in the development of new diagnostic methods.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to act by binding to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed to act by inhibiting the activity of certain enzymes, which then leads to the inhibition of certain physiological processes. Additionally, this compound is believed to act by modulating the expression of certain genes, which then leads to the regulation of certain physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound has been found to have anti-bacterial and anti-fungal properties, and has been studied for its potential use in the treatment of infections. Additionally, this compound has been found to have neuroprotective and cardioprotective properties, and has been studied for its potential use in the treatment of neurological and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost, which makes it an attractive option for researchers. Additionally, this compound is relatively easy to synthesize, which makes it a convenient option for researchers. However, one of the main limitations of using this compound in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments. Additionally, this compound is relatively unstable, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole. One potential future direction is the development of new drugs and diagnostic methods that utilize this compound as a key component. Additionally, this compound could be further studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use as an insecticide, as well as for its potential use in the development of new materials and technologies. Finally, this compound could be further studied for its potential use in the development of new diagnostic methods, as well as for its potential use in the development
Eigenschaften
IUPAC Name |
3-cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-9-6-10(14-7-9)12-15-11(16-17-12)8-4-2-1-3-5-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZPWHXQNJJHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)

